5-Iodo-2-methyl-N-propylaniline: Physicochemical Profiling and Synthetic Applications in Drug Discovery
5-Iodo-2-methyl-N-propylaniline: Physicochemical Profiling and Synthetic Applications in Drug Discovery
Executive Summary
Physicochemical & Structural Profiling
Understanding the physical and chemical parameters of 5-Iodo-2-methyl-N-propylaniline is essential for predicting its behavior in both catalytic cycles and biological systems. The N-alkylation of anilines inherently increases lipophilicity, a property frequently exploited to enhance the membrane permeability of pharmaceutical candidates .
Table 1: Physicochemical Properties & Mechanistic Implications
| Property | Value | Mechanistic Implication |
| CAS Number | 1694178-60-3 | Unique chemical identifier for procurement and literature tracking . |
| Molecular Formula | C10H14IN | Defines stoichiometry for cross-coupling and functionalization. |
| Molar Mass | 275.13 g/mol | High molecular weight driven by the C5 iodine atom. |
| LogP (Estimated) | ~3.8 | Highly lipophilic; ideal for crossing lipid bilayers and occupying hydrophobic enzyme pockets. |
| H-Bond Donors | 1 (-NH-) | The secondary amine acts as a critical hydrogen bond donor in kinase hinge regions . |
| H-Bond Acceptors | 1 (-N-) | Participates in target binding and solvation dynamics. |
| C-I Bond Energy | ~65 kcal/mol | Highly labile; enables rapid, low-temperature oxidative addition by Pd(0) . |
Chemical Reactivity & Mechanistic Logic
The synthetic utility of 5-Iodo-2-methyl-N-propylaniline is governed by the interplay of its three substituents:
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The C5-Iodine (The Catalytic Handle): The carbon-iodine bond is significantly weaker than corresponding C-Br or C-Cl bonds. This low bond dissociation energy ensures that the oxidative addition of zerovalent palladium (Pd(0)) occurs rapidly and chemoselectively [[1]]([Link]). This allows for efficient Sonogashira, Heck, and Suzuki-Miyaura cross-couplings without requiring harsh thermal conditions that might degrade the amine .
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The N-Propyl Group (The Pharmacophore): The widespread presence of arylated and alkylated amines in pharmaceuticals makes this moiety highly valuable . The propyl chain increases the steric bulk around the nitrogen, which can prevent unwanted side reactions (e.g., over-alkylation) while providing a flexible lipophilic vector to engage hydrophobic sub-pockets in target proteins .
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The C2-Methyl Group (The Steric Modulator): Positioned ortho to the amine, this methyl group restricts the rotational freedom of the N-propyl chain. This steric hindrance locks the molecule into a specific conformation, which is a proven strategy in medicinal chemistry to reduce entropic penalties upon target binding.
Catalytic cycle of Pd-catalyzed cross-coupling at the C5 position.
Experimental Methodologies: Self-Validating Protocols
To leverage this building block, researchers frequently employ palladium-catalyzed Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system , ensuring that causality and in-process controls drive the experimental workflow.
Protocol: Chemoselective C5 Suzuki-Miyaura Coupling
Objective: Achieve selective C-C bond formation at the C5 position while preserving the secondary N-propyl amine.
Phase 1: Reagent Assembly & Degassing
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Charge a flame-dried Schlenk flask with 5-Iodo-2-methyl-N-propylaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
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Causality: K₂CO₃ acts as a mild base to quaternize the boronic acid into a highly nucleophilic boronate complex, accelerating transmetalation without degrading the secondary amine.
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Add Pd(dppf)Cl₂ (0.05 equiv).
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Causality: The bidentate dppf ligand provides a wide bite angle (99°), which forces the intermediate Pd(II) complex into a geometry that drastically accelerates reductive elimination—overcoming the steric bulk of the ortho-methyl group.
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Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized water.
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Causality: Dioxane solubilizes the organic substrates, while water dissolves the inorganic base, creating a highly polar system that facilitates the catalytic cycle.
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Degassing: Subject the suspension to three freeze-pump-thaw cycles.
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Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, which would prematurely halt the catalytic turnover.
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Phase 2: Reaction Execution & In-Process Validation 5. Heat the mixture to 90 °C under an Argon atmosphere for 4 hours. Microwave irradiation can alternatively be employed to reduce reaction times to minutes . 6. Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 276 [M+H]⁺) is entirely consumed and replaced by the target product mass.
Table 2: Reaction Optimization Parameters
| Catalyst System | Base | Solvent | Temp (°C) | Expected Yield | Causality / Observation |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | Moderate (60%) | Monodentate ligands suffer from slow reductive elimination. |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Excellent (>90%) | Bidentate ligand bite angle accelerates product release. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | High (85%) | Bulky Buchwald ligand overcomes ortho-methyl steric hindrance. |
Applications in Drug Discovery
N-alkylanilines are privileged scaffolds in medicinal chemistry. Research has demonstrated that N-alkylated aniline derivatives exhibit potent bioactivity, serving as core structural motifs for inhibitors targeting acetylcholinesterase (AChE) and carbonic anhydrases .
When 5-Iodo-2-methyl-N-propylaniline is functionalized at the C5 position with heterocyclic moieties, the resulting compounds frequently act as potent kinase inhibitors. The N-propyl group penetrates deep into the hydrophobic pockets adjacent to the ATP-binding site, while the secondary amine forms critical hydrogen bonds with the kinase hinge region, effectively blocking downstream cellular proliferation pathways.
Mechanism of action for N-propylaniline-derived kinase inhibitors.
References
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Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI (Catalysts) URL: [Link]
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Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PubMed Central (PMC) / NIH URL: [Link]
- Source: Google Patents (US5030759A)
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Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI (Molecules) URL: [Link]
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Title: Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study Source: Arabian Journal of Chemistry (ScienceDirect) URL: [Link]
